molecular formula C14H12F3N3O3 B2534344 2-Cyano-3-{4-[2-(2,2,2-trifluoroethoxy)acetamido]phenyl}prop-2-enamide CAS No. 1424624-44-1

2-Cyano-3-{4-[2-(2,2,2-trifluoroethoxy)acetamido]phenyl}prop-2-enamide

Cat. No.: B2534344
CAS No.: 1424624-44-1
M. Wt: 327.263
InChI Key: VWNCPZQEYYCAEL-UHFFFAOYSA-N
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Description

2-Cyano-3-{4-[2-(2,2,2-trifluoroethoxy)acetamido]phenyl}prop-2-enamide is a complex organic compound characterized by the presence of a cyano group, a trifluoroethoxy group, and an acetamido group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-{4-[2-(2,2,2-trifluoroethoxy)acetamido]phenyl}prop-2-enamide typically involves multiple steps. One common method involves the reaction of 4-aminophenylacetic acid with 2,2,2-trifluoroethanol to form the corresponding ester. This ester is then converted to the acetamido derivative through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-{4-[2-(2,2,2-trifluoroethoxy)acetamido]phenyl}prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyano-3-{4-[2-(2,2,2-trifluoroethoxy)acetamido]phenyl}prop-2-enamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-Cyano-3-{4-[2-(2,2,2-trifluoroethoxy)acetamido]phenyl}prop-2-enamide: Unique due to the presence of the trifluoroethoxy group.

    2-Cyano-3-{4-[2-(2,2,2-trifluoroethoxy)acetamido]phenyl}prop-2-enoic acid: Similar structure but with a carboxylic acid group instead of an amide group.

    2-Cyano-3-{4-[2-(2,2,2-trifluoroethoxy)acetamido]phenyl}prop-2-enol: Similar structure but with a hydroxyl group instead of an amide group.

Uniqueness

The presence of the trifluoroethoxy group in this compound imparts unique properties, such as increased lipophilicity and chemical stability, making it distinct from other similar compounds .

Properties

IUPAC Name

2-cyano-3-[4-[[2-(2,2,2-trifluoroethoxy)acetyl]amino]phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O3/c15-14(16,17)8-23-7-12(21)20-11-3-1-9(2-4-11)5-10(6-18)13(19)22/h1-5H,7-8H2,(H2,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWNCPZQEYYCAEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C(=O)N)NC(=O)COCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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